1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
Description
1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde is a benzimidazole derivative featuring a phenylethyl substituent at the N1 position and a formyl group at the C2 position. This compound is of interest in medicinal chemistry and materials science due to the versatility of the benzimidazole scaffold, which allows for modifications to tune electronic, steric, and solubility properties. The aldehyde group at C2 enables further functionalization via condensation or nucleophilic addition reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(1-phenylethyl)benzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-16(18)11-19/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVGAVYKVRKLHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389932 | |
| Record name | 1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612046-98-7 | |
| Record name | 1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Synthesis via Intermediate Formation
Phenylethyl Group Introduction :
Reacting o-phenylenediamine with 1-phenylethyl bromide in the presence of a base (e.g., NaOH) yields 1-(1-phenylethyl)-1H-benzimidazole. This intermediate lacks the aldehyde group but establishes the phenylethyl substituent.
$$
\text{Reaction Conditions: EtOH/H}_2\text{O (1:1), 50°C, 3–6 hours, 75–85\% yield}
$$Aldehyde Functionalization :
The 2-position is formylated using the Vilsmeier-Haack reaction. Treatment with dimethylformamide (DMF) and phosphorus oxychloride (POCl$$3$$) at 60–80°C generates the carbaldehyde.
$$
\text{Key Variables: POCl}3/\text{DMF molar ratio (2:1), 6–8 hours, 70–80\% yield}
$$
Vilsmeier-Haack Formylation for Direct Aldehyde Installation
The Vilsmeier-Haack reaction is the gold standard for introducing the 2-carbaldehyde group. This one-pot method avoids multi-step protocols and ensures regioselectivity.
Single-Pot Synthesis from o-Phenylenediamine
Reaction Mechanism :
Optimization Insights :
Microwave-Assisted Catalytic Methods
Microwave irradiation accelerates condensation and formylation steps, reducing reaction times from hours to minutes.
Cobalt(II) Acetylacetonate-Catalyzed Synthesis
Silphox-Catalyzed Reactions
- Silphox [POCl$$3$$-n(SiO$$2$$)$$_n$$] enables solvent-free synthesis under microwave irradiation (300 W, 5 minutes).
$$
\text{Yield: 88–94\% | TON: 1,200–1,500}
$$
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Green Chemistry Adaptations
- CO$$2$$-Mediated Cyclization : Supercritical CO$$2$$ replaces toxic solvents in benzimidazole ring formation, achieving 80–85% yield.
- Biocatalytic Methods : Lipase-mediated condensation reduces waste generation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Classical Condensation | 70–80 | 18–24 h | Low cost, scalable | Multi-step, POCl$$_3$$ toxicity |
| Vilsmeier-Haack | 65–75 | 12–18 h | Regioselective, one-pot | Requires anhydrous conditions |
| Microwave/Co(acac)$$_2$$ | 90–97 | 10–15 min | Rapid, high purity | Specialized equipment needed |
| Continuous Flow | 85–90 | 2–5 min | High throughput, consistent quality | High initial capital investment |
Challenges and Optimization Strategies
Byproduct Management
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted aldehydes.
- Recrystallization : Ethanol/water mixtures yield >99% pure product.
Emerging Innovations
Photocatalytic Formylation
Enzymatic Aldehyde Installation
- Transaminases catalyze aldehyde group transfer from glycerol derivatives, enabling aqueous-phase synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-(1-Phenylethyl)-1H-benzimidazole-2-carboxylic acid.
Reduction: 1-(1-Phenylethyl)-1H-benzimidazole-2-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in cancer treatment and antimicrobial properties.
- Anticancer Activity : Research indicates that derivatives of benzimidazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in HepG2 (liver cancer) and MCF7 (breast cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| HepG2 | 45.2 ± 13.0 | Induces apoptosis | |
| MCF7 | 25.72 ± 3.95 | Inhibits proliferation |
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values comparable to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 | |
| Methicillin-resistant S. aureus | 8 | |
| Escherichia coli | 64–1024 |
The unique structural features of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde contribute to its interaction with biological targets:
- Enzyme Inhibition : The compound is known to inhibit specific enzymes that are crucial in various metabolic pathways, potentially leading to therapeutic applications in disease management.
- Antioxidant Activity : It has shown the ability to scavenge free radicals, which may help mitigate oxidative stress-related diseases.
Case Study 1: Pain Management
A study demonstrated that benzimidazole derivatives, including this compound, attenuated morphine-induced thermal hyperalgesia and mechanical allodynia in animal models. This suggests potential applications in pain management therapies.
Case Study 2: Toxicological Assessments
Toxicological studies indicate that high doses of related benzimidazole compounds can lead to reproductive toxicity and liver damage in animal models. This emphasizes the need for careful dosage regulation in therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde is primarily related to its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde with key analogues, highlighting substituent effects on molecular weight, hydrophobicity, and synthetic accessibility:
Key Observations :
- Electronic Effects : The electron-withdrawing aldehyde group at C2 in all compounds enhances reactivity toward nucleophiles, enabling applications in Schiff base formation or heterocyclic ring expansion .
- Synthetic Accessibility : The methyl-substituted derivative (CAS 3012-80-4) is commercially available at 97% purity, suggesting robust synthetic protocols for small N-alkyl benzimidazoles .
Comparison with Analogues
- 1-Methyl-1H-benzimidazole-2-carbaldehyde : Synthesized via alkylation of 1H-benzimidazole-2-carbaldehyde with methyl iodide, achieving 75–80% yields under mild conditions .
- 1-(2-Naphthylmethyl) Derivative : Prepared using naphthylmethyl chloride in DMF with tetra-n-butylammonium bromide as a phase-transfer catalyst, yielding 12% after chromatography .
- 1-Benzyl Derivatives : Synthesized via nucleophilic substitution with benzyl halides, demonstrating higher yields (75–80%) compared to bulkier substituents .
Critical Insight : Bulky substituents (e.g., naphthylmethyl, tert-butylbenzyl) reduce reaction yields due to steric hindrance during alkylation, whereas smaller groups (methyl, benzyl) favor higher efficiency .
Crystallographic and Structural Insights
- 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole : X-ray studies reveal a planar benzimidazole core stabilized by π-π stacking and van der Waals interactions. The tert-butyl groups induce significant steric bulk, reducing crystal symmetry .
- Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate: Crystallizes in the monoclinic space group P2₁/n, with intermolecular hydrogen bonding involving the hydroxyethyl group enhancing lattice stability .
Comparative Note: The absence of crystallographic data for the target compound underscores the need for further structural studies to elucidate packing motifs and conformational flexibility.
Biological Activity
1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde, a derivative of the benzimidazole class, has garnered attention due to its diverse biological activities. Benzimidazole derivatives are known for their potential in pharmaceuticals, exhibiting various pharmacological properties including anticancer, antimicrobial, and antiviral effects. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound this compound is characterized by the following structural formula:
This structure includes a benzimidazole core with a phenethyl group and an aldehyde functional group, which may contribute to its biological activity.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted that compounds similar to this compound demonstrated promising activity against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 16.38 μM to 100 μM depending on the substituents on the benzimidazole ring .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 16.38 - 100 |
| N-alkylated derivatives | Various | 21.93 - 62.30 |
| Unsubstituted benzimidazoles | MDA-MB-231 | >100 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown that it possesses significant inhibitory effects against both gram-positive and gram-negative bacteria. For instance, minimal inhibitory concentration (MIC) values were reported as low as 4 μg/mL against Staphylococcus aureus and Streptococcus faecalis .
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 4 |
| Streptococcus faecalis | 8 | |
| N-alkylated derivatives | Methicillin-resistant S. aureus | 4 |
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity, showing moderate effects against common fungal strains such as Candida albicans. The observed MIC values ranged around 64 μg/mL for these strains .
The mechanisms through which benzimidazole derivatives exert their biological effects include:
- Inhibition of Enzymes : These compounds often act as inhibitors of key enzymes involved in cell proliferation and metabolism.
- Interaction with DNA : Benzimidazoles can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : They may influence various signaling pathways relevant in cancer progression and microbial resistance.
Case Studies
Several studies have focused on the synthesis and evaluation of new benzimidazole derivatives:
- Antiproliferative Studies : A series of N-alkylated benzimidazole derivatives were synthesized and tested for their anticancer activity against multiple cell lines, demonstrating a structure-activity relationship where increased alkyl chain length correlated with enhanced activity .
- Antimicrobial Efficacy : Research demonstrated that modifications to the benzimidazole structure could significantly enhance its antimicrobial efficacy, providing insights into the design of new therapeutic agents .
Q & A
What are the optimal synthetic routes and reaction conditions for preparing 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde?
The synthesis typically involves condensation reactions of benzimidazole precursors with aldehydes or ketones. For example, a modified Vilsmeier-Haack reaction using DMF/POCl₃ under controlled temperatures (60–65°C) can introduce the carbaldehyde group . Alternatively, base-catalyzed Claisen-Schmidt condensation in ethanol/water with NaOH facilitates the formation of α,β-unsaturated ketones, which can be adapted for benzimidazole derivatives . Key variables include solvent polarity, catalyst choice (e.g., sodium hydroxide vs. POCl₃), and reaction duration (2–6 hours), which influence yield and purity .
How can crystallographic characterization of this compound be performed, and what software tools are recommended?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) is the gold standard . For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and molecular geometry . Challenges include resolving flexible substituents (e.g., the phenylethyl group) and analyzing dihedral angles between the benzimidazole core and aromatic rings, which can impact molecular packing . Non-classical interactions (e.g., π–π stacking, C–H···π) should be quantified to explain stability .
How do structural modifications (e.g., substituents on the benzimidazole core) influence biological activity?
Substituents at the R1–R6 positions (e.g., halogens, methyl groups) modulate electronic properties and steric effects, altering binding affinities to targets like EGFR . For instance, chloro or fluoro groups enhance electronegativity, improving interactions with hydrophobic enzyme pockets. In-silico docking (e.g., AutoDock Vina) combined with in vitro assays (e.g., cytotoxicity testing) can validate these effects . Advanced SAR studies require systematic variation of substituents and comparative IC₅₀ analysis .
What methodological challenges arise when correlating computational predictions with experimental bioactivity data?
Discrepancies often stem from force field limitations in modeling flexible side chains or solvent effects. For example, molecular docking may predict strong binding to EGFR, but in vitro assays might show lower inhibition due to poor solubility or metabolic instability . Mitigation strategies include:
- Using explicit solvent models in MD simulations.
- Validating docking poses with crystallographic data .
- Incorporating ADMET predictions (e.g., LogP, CYP450 interactions) early in design .
How can researchers resolve contradictions in antimicrobial or antitumor efficacy across studies?
Variability may arise from differences in:
- Assay protocols : MIC (minimum inhibitory concentration) vs. time-kill curves.
- Cell lines : Gram-positive vs. Gram-negative bacterial strains .
- Compound purity : HPLC or column chromatography is critical to remove byproducts .
Standardize positive controls (e.g., carbendazim for antifungals) and validate results across multiple replicates .
What advanced techniques are used to analyze the compound’s stability under varying storage conditions?
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- HPLC-MS : Monitor degradation products (e.g., oxidation of the carbaldehyde group).
- Crystallinity studies : Compare fresh vs. aged samples using PXRD to detect polymorphic transitions .
How does the choice of purification method impact yield and biological activity?
- Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves high purity but may reduce yield .
- Recrystallization from aqueous ethanol optimizes crystal quality but risks losing polar byproducts .
Validate purity via ¹H/¹³C NMR and elemental analysis, as impurities (e.g., unreacted aldehydes) can skew bioassay results .
What strategies are recommended for handling air- or moisture-sensitive intermediates during synthesis?
- Use Schlenk lines or gloveboxes under inert gas (N₂/Ar) for moisture-sensitive steps (e.g., POCl₃ reactions) .
- Stabilize intermediates with desiccants (e.g., molecular sieves) in anhydrous solvents (DMF, THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
